molecular formula C7H5ClN4S2 B13177673 4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13177673
M. Wt: 244.7 g/mol
InChI Key: SKIYZWCZTPSDCY-UHFFFAOYSA-N
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Description

4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, disrupting cellular processes, or inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine
  • 5-Chlorothiophene-2-carboxylic acid
  • 4-Amino-6-anilino-1,2-dihydro-2-phenyl-s-triazine

Uniqueness

4-Amino-6-(5-chlorothiophen-2-YL)-1,3,5-triazine-2-thiol is unique due to the presence of both the triazine ring and the chlorothiophene moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClN4S2

Molecular Weight

244.7 g/mol

IUPAC Name

2-amino-6-(5-chlorothiophen-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5ClN4S2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

SKIYZWCZTPSDCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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